molecular formula C24H30N2O3S B2862923 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide CAS No. 1234904-97-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2862923
CAS No.: 1234904-97-2
M. Wt: 426.58
InChI Key: YLFCFIDUVSALOR-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its prevalence in biologically active molecules. Piperidine derivatives are frequently investigated for their interactions with the central nervous system, including potential neuromuscular blocking action , and as core structures in anti-inflammatory agents targeting the NLRP3 inflammasome . The cyclopropylsulfonyl group attached to the piperidine nitrogen is a key functional feature, as sulfonamide derivatives are explored for a wide spectrum of bioactivities. Recent scientific literature highlights sulfonamides containing piperidine fragments for their potent in vitro antibacterial properties against plant pathogens, demonstrating the therapeutic potential of this chemical hybrid . Furthermore, structurally related sulfonamide compounds have shown promise in oncology research, with demonstrated abilities to inhibit tumor cell proliferation and migration by targeting specific pathways such as the KEAP1-NRF2-GPX4 axis to induce ferroptosis, a form of programmed cell death . The 3,3-diphenylpropanamide moiety adds a substantial hydrophobic element, which can influence the compound's binding affinity to protein targets and its overall pharmacokinetic properties. As such, this compound serves as a versatile chemical tool for researchers probing new therapeutic agents in areas including infectious disease, cancer biology, and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c27-24(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)25-18-19-13-15-26(16-14-19)30(28,29)22-11-12-22/h1-10,19,22-23H,11-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCFIDUVSALOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide, with CAS number 1234904-97-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H30_{30}N2_2O3_3S
  • Molecular Weight : 426.6 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a diphenylpropanamide moiety.

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an antimicrobial agent and its effects on various cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antifungal activity against resistant strains of Candida auris .

CompoundMIC (µg/mL)MFC (µg/mL)Activity
pta10.240.97Antifungal
pta20.451.5Antifungal
pta30.973.9Antifungal

Table 1: Antifungal susceptibility profiling of piperidine-based derivatives against Candida auris .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies show that related compounds can induce cell cycle arrest in the S-phase, leading to apoptosis in fungal cells .
  • Membrane Disruption : These compounds disrupt the plasma membrane integrity of pathogens, contributing to their antifungal efficacy .

Case Studies and Research Findings

A study focused on piperidine derivatives highlighted the potential of these compounds in treating resistant fungal infections. The research synthesized several derivatives and tested their antifungal activity against clinical isolates of Candida auris. The findings demonstrated that certain derivatives not only inhibited fungal growth but also induced significant apoptotic cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fentanyl Analogues

Fentanyl derivatives share a piperidine core and amide-linked substituents but differ in key structural modifications. Below are critical comparisons:

Compound Name Piperidine Substituent Amide Substituent Regulatory Status (Evidence Source)
Target Compound 1-(Cyclopropylsulfonyl) 3,3-Diphenylpropanamide Not explicitly listed (inferred)
β'-Phenyl Fentanyl (Entry 9, ) 1-(2-Phenylethyl) N,3-Diphenylpropanamide Likely Schedule I (1961 Convention)
Ocfentanil () 1-(2-Phenylethyl) N-(2-Fluorophenyl)-2-methoxy Schedule I (1961 Convention)
Carfentanil () 1-(2-Phenylethyl) Methyl ester + phenylpropanoyl Schedule I/IV (1961 Convention)

Key Observations :

  • Cyclopropylsulfonyl vs. Phenylethyl: The target compound’s cyclopropylsulfonyl group increases polarity compared to the phenylethyl group in fentanyl analogues.
  • Diphenylpropanamide : Shared with β'-phenyl fentanyl, this moiety likely enhances MOR affinity due to hydrophobic interactions, though steric hindrance from the sulfonyl group could offset binding efficiency .

Non-Opioid Piperidine Derivatives

Goxalapladib ()
  • Structure : Contains a 1,8-naphthyridine core, trifluoromethyl biphenyl, and methoxyethyl-piperidine.
  • Function : Atherosclerosis treatment via lipoprotein-associated phospholipase A2 inhibition.
  • Comparison : The target compound’s piperidine sulfonyl group contrasts with Goxalapladib’s methoxyethyl and trifluoromethyl groups, highlighting divergent therapeutic targets and physicochemical properties (e.g., solubility, metabolic pathways) .
3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide ()
  • Structure : Piperidine-1-sulfonyl group with phenylsulfanyl propanamide.
  • Properties : Molecular weight 404.55 g/mol, density 1.32 g/cm³.
  • Comparison : Both compounds incorporate sulfonyl groups, but the target compound’s cyclopropylsulfonyl and diphenylpropanamide likely confer higher lipophilicity (estimated MW ~450–500 g/mol), affecting receptor interaction profiles .

Pharmacological and Regulatory Implications

  • In vitro assays on analogous compounds show that bulky substituents decrease binding affinity by ~10–100-fold compared to fentanyl .

Preparation Methods

Preparation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as the starting material. Its synthesis typically involves reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄), yielding the alcohol intermediate.

Sulfonylation with Cyclopropylsulfonyl Chloride

The piperidine nitrogen is sulfonylated using cyclopropylsulfonyl chloride under basic conditions. A mixture of piperidin-4-ylmethanol (1.0 equiv), triethylamine (2.5 equiv), and cyclopropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 4 hours affords 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol.

Reaction conditions :

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Dichloromethane
  • Base: Triethylamine (scavenges HCl)

Conversion of Alcohol to Amine

The methanol side chain is oxidized to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄), followed by Curtius rearrangement or Hofmann degradation to yield the primary amine. Alternatively, a Gabriel synthesis using phthalimide and subsequent hydrazinolysis may be employed.

Synthesis of 3,3-Diphenylpropanoyl Chloride

Friedel-Crafts Acylation

3,3-Diphenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with cinnamoyl chloride in the presence of AlCl₃. Hydrogenation of the double bond using H₂/Pd-C yields 3,3-diphenylpropanoic acid.

Formation of Acyl Chloride

The acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours to produce 3,3-diphenylpropanoyl chloride. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

Coupling Reaction

The primary amine (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine) is reacted with 3,3-diphenylpropanoyl chloride in DCM using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target amide.

Optimization notes :

  • Coupling agents : HATU or EDCI may enhance yield in polar aprotic solvents (e.g., DMF).
  • Steric hindrance mitigation : Slow addition of acyl chloride and excess base improve efficiency.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent. The target compound elutes at Rf = 0.45.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 4.15 (s, 2H, CH₂NH), 3.45–3.30 (m, 2H, piperidine), 2.90–2.70 (m, 4H, SO₂ and CH₂).
  • MS (ESI) : m/z 519.2 [M+H]⁺ (calculated: 519.2).

Challenges and Mitigation Strategies

  • Sulfonylation selectivity : Competing N- versus O-sulfonylation is avoided by using a protected alcohol intermediate.
  • Amide hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

Industrial-Scale Considerations

Patent US9670160B2 highlights trityl protection for amines during sulfonylation, which could be adapted for large-scale synthesis. Continuous flow systems may enhance reproducibility and safety.

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